

The Discovery and Development of Devimistat (CPI-613): A Technical Guide

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An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for tumor cell proliferation and survival. Developed by Cornerstone Pharmaceuticals, later known as Rafael Pharmaceuticals, **Devimistat** is a lipoate analog designed to selectively disrupt the energy metabolism of cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **Devimistat**, including detailed experimental protocols and a summary of key quantitative data. Despite promising early-phase clinical results, the development of **Devimistat** was marked by the ultimate failure of its pivotal Phase 3 trials, offering valuable lessons for the field of cancer metabolism-based therapeutics.

Introduction: Targeting Cancer Metabolism

The concept of targeting cellular metabolism for cancer therapy dates back to the discovery of the Warburg effect, which describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production.[1] This metabolic reprogramming is now recognized as a hallmark of cancer, providing a rationale for developing therapies that exploit these metabolic vulnerabilities. **Devimistat** was conceived from this principle, designed to selectively inhibit key enzymes within the mitochondrial TCA cycle, thereby disrupting the metabolic machinery essential for cancer cell growth and survival.[1][2]



Discovery and Corporate Development

Cornerstone Pharmaceuticals, founded in 2000, pioneered the development of **Devimistat** (CPI-613).[3] The company focused on creating therapeutics that target the bioenergetic processes specific to cancer cells.[3] In June 2017, Cornerstone Pharmaceuticals changed its corporate name to Rafael Pharmaceuticals to signify a new era in its development of metabolic cancer drugs.[4] Later, in May 2022, the company reverted to its original name, Cornerstone Pharmaceuticals.[5] Throughout its development, **Devimistat** was advanced through a series of preclinical and clinical studies under the stewardship of these entities.

Timeline of Key Development Milestones:



Year	Milestone
2000	Cornerstone Pharmaceuticals is founded, laying the groundwork for the development of cancer metabolism-based therapeutics.[3]
2013	A Phase 1 clinical trial (NCT01835041) of Devimistat in combination with FOLFIRINOX for metastatic pancreatic cancer is initiated.[6]
2017	Cornerstone Pharmaceuticals changes its name to Rafael Pharmaceuticals. The FDA provides a clear path for pivotal trials in Acute Myeloid Leukemia (AML) and pancreatic cancer following successful End-of-Phase 1 meetings. [4]
2020	The FDA grants Fast Track designation to Devimistat for the treatment of metastatic pancreatic cancer. The target enrollment of 500 patients for the Phase 3 AVENGER 500 trial is completed ahead of schedule.[7]
2021	The AVENGER 500 Phase 3 trial in metastatic pancreatic cancer and the ARMADA 2000 Phase 3 trial in relapsed or refractory AML both fail to meet their primary endpoints, leading to their discontinuation.[8][9]
2022	Rafael Pharmaceuticals announces a corporate name change back to Cornerstone Pharmaceuticals.[5]

Mechanism of Action

Devimistat is a lipoic acid derivative that functions as a potent inhibitor of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (α -KGDH).[10][11] These enzymes are critical for the progression of the TCA cycle, a central hub of cellular metabolism that generates ATP and biosynthetic precursors.[12] By inhibiting



PDH and α -KGDH, **Devimistat** disrupts the flow of metabolites through the TCA cycle, leading to a collapse of mitochondrial function, increased oxidative stress, and ultimately, cancer cell death through both apoptotic and necrotic pathways.[10][12]

Caption: Mechanism of action of Devimistat in cancer cell mitochondria.

Preclinical Studies In Vitro Efficacy

Devimistat has demonstrated selective toxicity against a variety of cancer cell lines.

Table 1: In Vitro Activity of **Devimistat** (CPI-613) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 / EC50 (μM)	Exposure Time (hours)	Reference
H460	Human Lung Cancer	120	Not Specified	[10]
Saos-2	Human Sarcoma	120	Not Specified	[10]
AsPC-1	Pancreatic Cancer	~200	48	[12]
PANC-1	Pancreatic Cancer	~200	48	[12]

In Vivo Efficacy

In xenograft models, **Devimistat** has shown significant anti-tumor activity.

Table 2: In Vivo Activity of **Devimistat** (CPI-613) in Xenograft Models



Tumor Model	Cancer Type	Dose (mg/kg)	Administrat ion Route	Outcome	Reference
BxPC-3	Pancreatic Cancer	25	i.p.	Potent anticancer activity	[10]
H460	Non-small Cell Lung Carcinoma	10	i.p.	Significant tumor growth inhibition	[10]

Clinical Development

Devimistat has undergone extensive clinical evaluation in a range of hematological and solid tumors.

Phase 1 and 2 Studies

Early phase trials showed promising results, particularly in pancreatic cancer and AML. A Phase 1 study in metastatic pancreatic cancer patients treated with **Devimistat** in combination with modified FOLFIRINOX (mFFX) demonstrated a 61% objective response rate.[12]

Phase 3 Trials and Discontinuation

Despite the encouraging early data, the pivotal Phase 3 trials, AVENGER 500 for metastatic pancreatic cancer and ARMADA 2000 for relapsed or refractory AML, did not meet their primary endpoints of improving overall survival.[8][9]

Table 3: Key Phase 3 Clinical Trial Results for **Devimistat** (CPI-613)

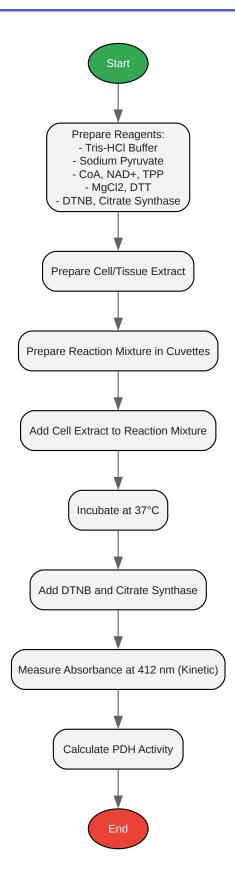


Trial Name	Cancer Type	Treatmen t Arm	Control Arm	Primary Endpoint	Result	Referenc e
AVENGER 500	Metastatic Pancreatic Cancer	Devimistat + modified FOLFIRIN OX	FOLFIRIN OX	Overall Survival	Did not meet primary endpoint (Median OS: 11.1 vs 11.7 months; HR=0.95, p=0.66).	[9]
ARMADA 2000	Relapsed or Refractory AML	Devimistat + High- Dose Cytarabine and Mitoxantro ne	High-Dose Cytarabine and Mitoxantro ne	Efficacy	Stopped due to lack of efficacy based on an interim analysis by the independe nt data monitoring committee.	[9]

Experimental Protocols Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a method to measure the activity of PDH, a key target of **Devimistat**.





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Caption: Workflow for a coupled enzymatic assay to measure PDH activity.



Protocol Details:

- Reagent Preparation: Prepare stock solutions of 0.25 M Tris-HCl (pH 8.0), 0.2 M Sodium pyruvate, 4 mM CoA, 40 mM NAD+, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl2, 200 mM Dithiothreitol (DTT), and 0.05 g 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL ethanol.[13]
- Cell Extract Preparation: Homogenize cells or tissues in an appropriate lysis buffer on ice.
 [13]
- Reaction Setup: In a quartz cuvette, combine the Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.[13]
- Enzyme Reaction: Add the cell extract to the reaction mixture and incubate at 37°C.[13]
- Detection: Add DTNB and citrate synthase. Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the PDH activity.[13]

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

This protocol outlines a colorimetric assay to determine the activity of α -KGDH.

Protocol Details:

- Reagent Preparation: Prepare assay buffer, α-ketoglutarate substrate, and a developer solution.[14][15]
- Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer on ice.
 Centrifuge to remove insoluble material.[14]
- Reaction: In a 96-well plate, add the sample or positive control. Add the reaction mix containing the substrate and developer.
- Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode. The rate of color development is proportional to the α-KGDH activity.[15]



Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Devimistat** on cancer cells.

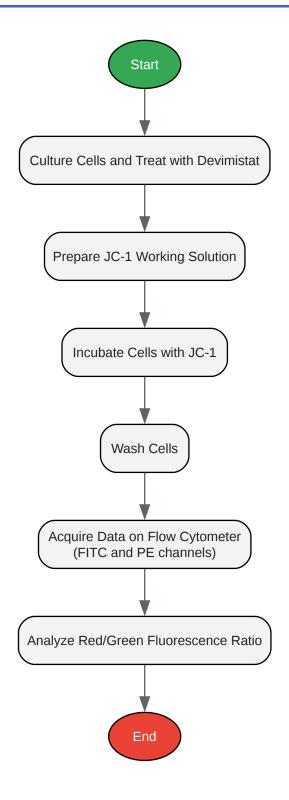
Protocol Details:

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Treat the cells with varying concentrations of **Devimistat** for the desired duration (e.g., 48 hours).[12]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mitochondrial Membrane Potential (JC-1) Assay

This assay measures the effect of **Devimistat** on mitochondrial health.





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Caption: Workflow for assessing mitochondrial membrane potential using JC-1 staining and flow cytometry.

Protocol Details:



- Cell Treatment: Culture cells and treat with **Devimistat**.[16]
- JC-1 Staining: Prepare a working solution of JC-1 dye and incubate the cells with it at 37°C.
 [16][17]
- Washing: Wash the cells to remove excess dye.[18]
- Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high
 mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while
 apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[17][18]
- Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[19]

Conclusion

Devimistat (CPI-613) represents a significant effort in the development of cancer metabolism-based therapeutics. Its novel mechanism of targeting key mitochondrial enzymes, PDH and α -KGDH, showed considerable promise in early-stage research and clinical trials. However, the failure of the pivotal Phase 3 trials underscores the challenges of translating preclinical and early clinical success into late-stage clinical benefit. The story of **Devimistat** provides a valuable case study for the scientific community, highlighting the complexities of targeting cancer metabolism and the rigorous journey of drug development. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

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